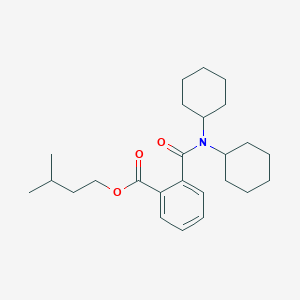

3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(ジシクロヘキシルカルバモイル)安息香酸3-メチルブチルは、その独特の構造と特性で知られる化学化合物です。その安定性と反応性から、さまざまな科学研究で利用されています。この化合物は、3-メチルブチル鎖に結合した安息香酸基とジシクロヘキシルカルバモイル基の存在が特徴です。

準備方法

合成経路と反応条件

2-(ジシクロヘキシルカルバモイル)安息香酸3-メチルブチルの合成は、通常、触媒の存在下、安息香酸と3-メチルブタノールをエステル化することで行われます。反応は完全な転換を確実にするために還流条件下で行われます。その後、ジシクロヘキシルカルバモイル基は、ジクロロメタンなどの適切な溶媒の存在下、ジシクロヘキシルカルボジイミド(DCC)との後続反応によって導入されます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と溶媒が使用され、反応は、高収率と純度を確保するために、温度と圧力を正確に制御した大型反応器で行われます。

化学反応の分析

反応の種類

2-(ジシクロヘキシルカルバモイル)安息香酸3-メチルブチルは、さまざまな化学反応を起こします。その中には、

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特に安息香酸基で求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化アルミニウムリチウム。

置換: 塩基の存在下のアミンやチオールなどの求核剤。

生成される主要な生成物

酸化: カルボン酸やケトンの生成。

還元: アルコールやアミンの生成。

置換: 置換された安息香酸エステルやカルバメートの生成。

科学研究への応用

2-(ジシクロヘキシルカルバモイル)安息香酸3-メチルブチルは、科学研究のさまざまな分野で使用されています。

化学: 有機合成における試薬として、および分析化学における標準物質として。

生物学: 酵素阻害やタンパク質-リガンド相互作用に関する研究において。

産業: 特殊化学品の製造、および他の化合物の合成における中間体として。

科学的研究の応用

3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

2-(ジシクロヘキシルカルバモイル)安息香酸3-メチルブチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ジシクロヘキシルカルバモイル基は、タンパク質中の疎水性ポケットと相互作用することが知られており、その活性阻害または調節につながります。安息香酸基も水素結合やπ-π相互作用に関与し、化合物-タンパク質複合体をさらに安定化させることができます。

類似化合物との比較

類似化合物

安息香酸3-メチルブチル: ジシクロヘキシルカルバモイル基がなく、疎水性も低く、タンパク質との相互作用も効果が低くなります。

2-(ジシクロヘキシルカルバモイル)安息香酸: 3-メチルブチル鎖がなく、溶解性と反応性に影響を与えます。

独自性

2-(ジシクロヘキシルカルバモイル)安息香酸3-メチルブチルは、3-メチルブチル鎖とジシクロヘキシルカルバモイル基の両方が存在することが特徴です。これにより、特定の疎水性と立体的な性質が与えられます。これらの特徴により、生物学的標的との強力で特異的な相互作用を必要とする用途に特に役立ちます。

生物活性

3-Methylbutyl 2-(dicyclohexylcarbamoyl)benzoate, a compound with the chemical formula C25H37N O3, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies while providing a comprehensive overview based on diverse sources.

Chemical Structure

The molecular structure of this compound features a benzoate moiety attached to a dicyclohexylcarbamoyl group and a methylbutyl chain. This structural configuration is significant for its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 397.57 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 5810-52-6 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzoic acid can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar efficacy. A comparative analysis showed that the compound inhibited Gram-positive bacteria more effectively than Gram-negative strains, potentially due to differences in cell wall structure .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A study involving breast cancer cell lines showed a significant reduction in cell viability when treated with this compound, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound could modulate immune responses, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with cellular receptors can trigger signaling cascades that affect cell survival and proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways is critical for its anticancer effects, promoting programmed cell death in malignant cells.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested various benzoate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against S. aureus, demonstrating promising antimicrobial activity .

Case Study 2: Anticancer Activity

A recent study published in Cancer Letters evaluated the effects of dicyclohexylcarbamoyl derivatives on human breast cancer cells. The findings indicated that treatment with these compounds resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers, supporting their potential as therapeutic agents against cancer .

特性

CAS番号 |

5810-52-6 |

|---|---|

分子式 |

C25H37NO3 |

分子量 |

399.6 g/mol |

IUPAC名 |

3-methylbutyl 2-(dicyclohexylcarbamoyl)benzoate |

InChI |

InChI=1S/C25H37NO3/c1-19(2)17-18-29-25(28)23-16-10-9-15-22(23)24(27)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h9-10,15-16,19-21H,3-8,11-14,17-18H2,1-2H3 |

InChIキー |

WSKREYYVABQMLV-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)N(C2CCCCC2)C3CCCCC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。